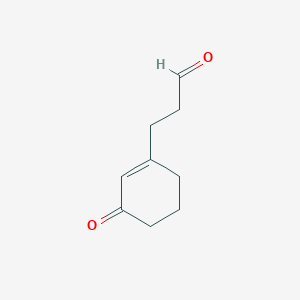
3-Oxo-1-cyclohexene propanal
Cat. No. B8412274
M. Wt: 152.19 g/mol
InChI Key: AOQWHHBZWLWDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05120843
Procedure details


A solution of 3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohex-2-en-1-one (3.00 g), acetone (60.0 ml) and perchloric acid (3N, 10.0 ml) is stirred for 4 hr at 20°-25°. Aqueous saturated sodium bicarbonate (150 ml) is added and the mixture concentrated. Aqueous workup provides the title compound, IR (neat) 2950, 1720, 1666, 1257, 1194, 969, 732 cm-1.
Name
3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohex-2-en-1-one
Quantity
3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[CH2:6][CH2:7][C:8]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH:9]=1.Cl(O)(=O)(=O)=O.C(=O)(O)[O-].[Na+]>CC(C)=O>[O:14]=[C:10]1[CH2:11][CH2:12][CH2:13][C:8]([CH2:7][CH2:6][CH:2]=[O:1])=[CH:9]1 |f:2.3|
|
Inputs


Step One
|
Name
|
3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohex-2-en-1-one
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)CCC1=CC(CCC1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=C(CCC1)CCC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

